molecular formula C21H29N5O5S B2630316 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-84-1

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2630316
CAS No.: 851969-84-1
M. Wt: 463.55
InChI Key: XFDGOVNFLNBXDA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring which is often found in pharmaceuticals, a triazole ring which is known for its diverse biological activities, and a thiazole ring which is a component of vitamin B1 (thiamine) and is found in many drugs and natural products .


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it could have interesting electronic properties. The piperazine ring is known to be flexible and can adopt various conformations, which could influence the compound’s interactions with biological targets .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the hydroxyethyl group suggests that it could potentially be involved in reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the multiple aromatic rings could increase its lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

A range of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized. These compounds, including derivatives of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, were tested for their antimicrobial activities. Some displayed good to moderate efficacy against test microorganisms (Bektaş et al., 2007).

Synthesis and 5-HT2 Antagonist Activity

Syntheses and 5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, some derivatives showed potent 5-HT2 antagonist activity, suggesting their potential utility in pharmacological applications (Watanabe et al., 1992).

Anti-Inflammatory and Analgesic Properties

Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols

A series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and tested for anti-inflammatory and analgesic activities. One compound, in particular, showed high and dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions (Tozkoparan et al., 2004).

Antidiabetic Drug Development

Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs

This research involved synthesizing a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluating them for their potential as anti-diabetic medications. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities, indicating their promise in diabetes treatment (Bindu et al., 2019).

Antimicrobial and Antitumor Potential

Synthesis and Biological Evaluation of New Thiazolopyrimidines

A series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives were prepared as potential antimicrobial and antitumor agents. Some of these compounds displayed promising antimicrobial activity, although none showed significant antitumor activity (Said et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are often found in drugs that act on the central nervous system, while triazole and thiazole rings are found in a variety of drugs with different targets .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5S/c1-13-22-21-26(23-13)20(28)19(32-21)17(25-7-5-24(6-8-25)9-10-27)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12,17,27-28H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDGOVNFLNBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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